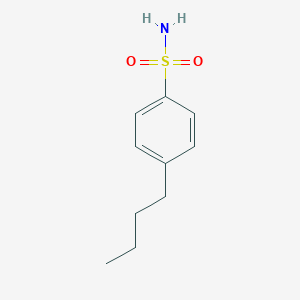

4-Butylbenzenesulfonamide

Übersicht

Beschreibung

4-Butylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of chemistry due to its unique structural and chemical properties. It is a derivative of benzenesulfonamide, a compound known for its presence in a variety of biologically significant compounds.

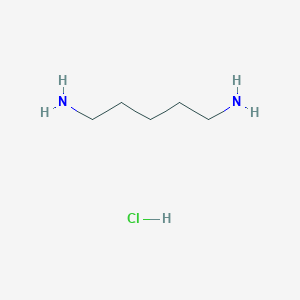

Synthesis Analysis

The synthesis of 4-Butylbenzenesulfonamide and its derivatives often involves a multi-step chemical process. For instance, N-Benzyl-4-methylbenzenesulfonamides, a related compound, were prepared through a two-step synthetic process involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the sulfonamide (Stenfors & Ngassa, 2020). A similar approach may be applicable for synthesizing 4-Butylbenzenesulfonamide.

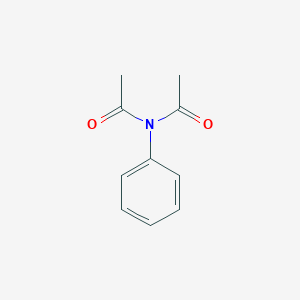

Molecular Structure Analysis

The molecular structure of 4-Butylbenzenesulfonamide derivatives can be characterized using techniques like single-crystal X-ray diffraction. This method provides detailed information about the crystal structure, including space groups, cell parameters, and molecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

4-Butylbenzenesulfonamide and its derivatives exhibit a variety of chemical reactions and properties. They can undergo processes like alkylation and arylation, similar to nitrobenzenesulfonamides, and can withstand conditions that functionalize nitroarenes (Schmidt et al., 2017).

Physical Properties Analysis

The physical properties of 4-Butylbenzenesulfonamide derivatives are influenced by their molecular structure. For example, the crystal structures of various benzenesulfonamide derivatives have been shown to exhibit different types of weak intermolecular interactions, leading to distinct supramolecular architectures (Shakuntala et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Butylbenzenesulfonamide are largely defined by its sulfonamide group. Sulfonamides are known for their versatility in chemistry, being useful in a variety of synthetic applications. They can be modified to produce a wide range of derivatives with potentially significant biological activities (Stenfors & Ngassa, 2021).

Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis:

- 4-tert-Butylbenzenesulfonamide is used as a substituent in iron phthalocyanine, which shows remarkable stability under oxidative conditions and can be used in the oxidation of olefins (Işci et al., 2014).

- N-t-butylbenzenesulfonamide is involved in the synthesis of chiral fluorinating agents and undergoes various chemical transformations to produce N-F agents (Sun, Liu, & Tang, 2008).

Neurotoxicology and Environmental Health:

- N-Butylbenzenesulfonamide (NBBS) is studied for its neurotoxicity. In a study involving Sprague-Dawley male rats, NBBS showed no evidence of neurotoxicity within a 4-week exposure, although long-term effects were not ruled out (Rider et al., 2012).

- The toxicokinetics of NBBS in rodents were investigated, showing rapid absorption and elimination, with high bioavailability following oral exposure (Waidyanatha et al., 2020).

- The disposition and metabolism of NBBS in rodents and humans were studied, revealing differences in hepatic clearance and distribution patterns (Waidyanatha et al., 2019).

Pharmacology and Drug Design:

- 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated as inhibitors against acetylcholinesterase and butyrylcholinesterase, showing potential for treating neurodegenerative diseases (Soyer et al., 2016).

Environmental Impact and Analysis:

- The presence of NBBS in ground water and its environmental impact has been a subject of study, highlighting the need for monitoring its levels in the environment (Duffield et al., 1994).

Material Science:

- The leaching of N-butylbenzenesulfonamide from ground water sampling installations made of nylon has been documented, raising concerns about the use of nylon in environmental studies (Madsen, Simonsen, & Borén, 1996).

Safety And Hazards

4-Butylbenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .

Eigenschaften

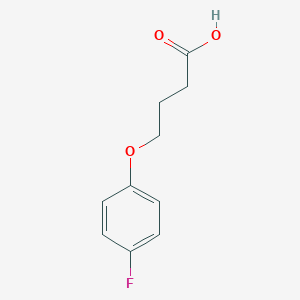

IUPAC Name |

4-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366043 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzenesulfonamide | |

CAS RN |

1135-00-8 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)